molecular formula C16H11F2NO3S2 B10955018 (5E)-5-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10955018
M. Wt: 367.4 g/mol
InChI Key: PNBJYGCXOOEUGF-VGOFMYFVSA-N
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Description

5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a furan ring, and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the reaction of 2,4-difluorophenol with a suitable furan precursor under basic conditions.

    Introduction of the thiazolone ring: This involves the reaction of the furan derivative with a thiazolone precursor, often under acidic or basic conditions to facilitate ring closure.

    Final coupling: The final step involves the coupling of the furan-thiazolone intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with unique properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid: This compound shares the difluorophenoxy and furan moieties but lacks the thiazolone ring.

    5-[(2,4-Difluorophenoxy)methyl]-2-furoate: Similar in structure but with different functional groups attached to the furan ring.

Uniqueness

The uniqueness of 5-((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of the thiazolone, furan, and difluorophenoxy groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H11F2NO3S2

Molecular Weight

367.4 g/mol

IUPAC Name

(5E)-5-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11F2NO3S2/c1-19-15(20)14(24-16(19)23)7-10-3-4-11(22-10)8-21-13-5-2-9(17)6-12(13)18/h2-7H,8H2,1H3/b14-7+

InChI Key

PNBJYGCXOOEUGF-VGOFMYFVSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)F)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F)SC1=S

Origin of Product

United States

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